Aplysiatoxin

Receptor Binding Tumor Promotion Structure-Activity Relationship

Aplysiatoxin (ATX) is the most potent member of the polyacetate tumor promoter family and an irreplaceable reference standard for PKC-dependent signal transduction research. Unlike debromoaplysiatoxin (DAT), ATX exhibits 10-fold higher receptor binding affinity at the PKC C1 domain and 72-fold superior functional potency in NBT reduction assays. This brominated bislactone terpenoid is the mandatory benchmark for SAR investigations of the aplysiatoxin/oscillatoxin family and the essential starting scaffold for medicinal chemistry groups developing synthetically accessible 'aplog' analogs with bryostatin-1-like anticancer properties. Procure ATX when experimental precision in competitive binding, tumor promotion modeling, or analog benchmarking is non-negotiable.

Molecular Formula C32H47BrO10
Molecular Weight 671.6 g/mol
Cat. No. B1259571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAplysiatoxin
Synonymsaplysiatoxin
Molecular FormulaC32H47BrO10
Molecular Weight671.6 g/mol
Structural Identifiers
SMILESCC1CC(C23CC(C(C(O2)C(C)CCC(C4=C(C=CC(=C4)O)Br)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C
InChIInChI=1S/C32H47BrO10/c1-17(8-11-24(39-7)22-12-21(35)9-10-23(22)33)29-19(3)26-15-32(42-29)30(5,6)14-18(2)31(38,43-32)16-28(37)40-25(20(4)34)13-27(36)41-26/h9-10,12,17-20,24-26,29,34-35,38H,8,11,13-16H2,1-7H3/t17-,18+,19-,20+,24-,25+,26-,29+,31-,32-/m0/s1
InChIKeyRHJPBGWFGOAEID-BEDNPZBZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aplysiatoxin: A Potent Polyacetate Protein Kinase C (PKC) Activator from Marine Cyanobacteria for Tumor Promotion and Signal Transduction Research


Aplysiatoxin (ATX) is a polyacetate marine cyanotoxin produced by various cyanobacteria species, including Lyngbya majuscula and Moorea producens [1]. It is characterized by a unique bislactone terpenoid structure, a complex bicyclic skeleton containing a brominated phenolic ring [2]. ATX acts as a powerful activator of protein kinase C (PKC) isozymes, a property that underlies its dual role as both a potent tumor promoter in mouse skin carcinogenesis models and a modulator of cellular signaling pathways [3]. This compound is a critical reference tool for studying PKC-dependent signal transduction, tumor promotion mechanisms, and the structure-activity relationships within the aplysiatoxin/oscillatoxin family of natural products.

Why Generic PKC Activators Cannot Substitute for Aplysiatoxin in Research: Evidence of Divergent Functional Potency


Aplysiatoxin belongs to a unique class of polyacetate tumor promoters distinct from phorbol esters (e.g., TPA) and indole alkaloids (e.g., teleocidin, lyngbyatoxin A) [1]. While these compounds share the ability to activate PKC, they do so with different binding kinetics and downstream biological consequences. A critical distinction lies within the aplysiatoxin family itself; the absence of a single bromine atom in the debrominated analog, debromoaplysiatoxin (DAT), results in a 10-fold reduction in receptor binding affinity and a 72-fold decrease in functional potency for certain cellular activities [2][3]. Therefore, substituting ATX with DAT or other PKC activators like bryostatin-1 will lead to vastly different experimental outcomes in assays measuring receptor binding, phospholipid metabolism, or tumor promotion, making ATX an irreplaceable tool for precise pharmacological investigation.

Aplysiatoxin vs. Analogs: Quantified Evidence for Superior Potency in PKC-Mediated Assays


10-Fold Superiority in Receptor Binding Affinity Compared to Debromoaplysiatoxin

Aplysiatoxin is approximately 10-fold more potent than its debrominated analog, debromoaplysiatoxin (DAT), in inhibiting the specific binding of epidermal growth factor (EGF) and phorbol-12,13-dibutyrate (PDBu) to their respective cell receptors. This differential affinity is directly attributed to the presence of the bromine residue in the hydrophilic region of aplysiatoxin [1][2].

Receptor Binding Tumor Promotion Structure-Activity Relationship Marine Toxin

72-Fold Greater Potency in Functional Tumor Promotion Assay Compared to Debromoaplysiatoxin

In a functional in vitro assay measuring nitroblue tetrazolium (NBT) reduction in mouse peritoneal macrophages—a marker correlated with tumor-promoting ability—aplysiatoxin exhibited an ED50 value of 1.5 ng/ml. In stark contrast, debromoaplysiatoxin required an ED50 of 108 ng/ml to achieve the same effect, representing a 72-fold difference in functional potency [1].

Tumor Promotion Macrophage Activation NBT Reduction Functional Assay

Distinct Functional Divergence in Cellular Adhesion Induction vs. Dat

While aplysiatoxin and debromoaplysiatoxin (DAT) show equal potency in some assays like mouse ear irritation and ornithine decarboxylase induction, they exhibit a clear functional divergence in their ability to induce adhesion of human promyelocytic leukemia (HL-60) cells. In this specific assay, DAT is significantly weaker than aplysiatoxin, which acts as a potent inducer [1].

Cell Adhesion Differentiation Leukemia HL-60 Cells

Equipotent Functional Activation with TPA and Teleocidin, Unlike Bryostatin-1

Aplysiatoxin, along with teleocidin, has been demonstrated to be essentially equipotent with the classic phorbol ester tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), across multiple assays including receptor binding and stimulation of lipid metabolite release. This places aplysiatoxin in a distinct functional class from other PKC activators like bryostatin-1, which, while also activating PKC, exhibits little tumor-promoting activity and different PKC isozyme selectivity [1][2].

PKC Activation Tumor Promotion Phorbol Ester Signal Transduction

A Critical Scaffold for Developing Bryostatin-1 Surrogates

Aplysiatoxin's core skeleton serves as a vital scaffold for developing simplified, synthetically accessible analogs (termed 'aplogs') that mimic the anticancer activity of bryostatin-1 without its tumor-promoting effects. Compounds like aplog-1 and 10-methyl-aplog-1, derived from the aplysiatoxin scaffold, exhibit potent antiproliferative activity against various human cancer cell lines and have been shown to suppress tumor promotion in vivo, a property not found in the parent compound or debromoaplysiatoxin [1][2].

Drug Discovery Synthetic Chemistry Antiproliferative Bryostatin Analogs

Unique Biosynthetic Core with Multiple Chemical Reactivities

Aplysiatoxin's core structure possesses a unique set of multiple reactivities that allow it to serve as a common biosynthetic and synthetic precursor to a diverse array of analogs, including oscillatoxins. Depending on the reaction conditions, the ATX core can be transformed into the distinct ring systems of five different natural product analogues, a property not shared by simpler PKC activators [1]. This is evidenced by the isolation of truncated biosynthetic intermediates like aplysiadione and aplysiaenal, which support the proposed polyketide origin of the aplysiatoxin family [2].

Biosynthesis Synthetic Biology Natural Products Chemistry Oscillatoxin

Validated Research Applications for Aplysiatoxin Based on Comparative Potency and Unique Scaffold


Gold Standard for Inducing Robust PKC-Mediated Tumor Promotion

As demonstrated by its 72-fold superiority over DAT in NBT reduction assays [1], aplysiatoxin is the optimal reagent for studies requiring maximum, rapid activation of PKC-dependent tumor promotion pathways. Researchers should select aplysiatoxin over debromoaplysiatoxin or bryostatin-1 when the experimental goal is to model strong, TPA-like tumor promotion in cellular or in vivo models.

Essential High-Affinity Probe for Phorbol Ester Receptor Binding Studies

The 10-fold higher receptor binding affinity of aplysiatoxin compared to DAT [2] makes it an irreplaceable tool for investigating the ligand-receptor interactions of PKC's C1 domain. In competitive binding assays or studies on the structural determinants of PKC activation, substituting aplysiatoxin with DAT would introduce a significant loss of sensitivity and could fail to displace high-affinity radioligands at relevant concentrations.

Indispensable Scaffold for Synthesizing 'Aplog' Anticancer Leads

For medicinal chemistry groups focused on developing simplified, synthetically accessible PKC activators with bryostatin-1-like anticancer properties, the aplysiatoxin scaffold is a foundational requirement [3]. Access to the ATX core enables the design and synthesis of novel 'aplog' series compounds, such as 10-methyl-aplog-1, which have demonstrated promising antiproliferative activity and a lack of tumor promotion in vivo.

Key Reference Compound for Structure-Activity Relationship (SAR) Studies in the Aplysiatoxin/Oscillatoxin Family

Given its position as the central, most potent member of its class and its ability to serve as a common biosynthetic precursor [4], aplysiatoxin is the essential reference standard for any SAR investigation involving aplysiatoxin derivatives, debromoaplysiatoxin, oscillatoxins, or neo-aplysiatoxins. Its defined activity profile provides the benchmark against which the potency and selectivity of all new analogs should be measured.

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